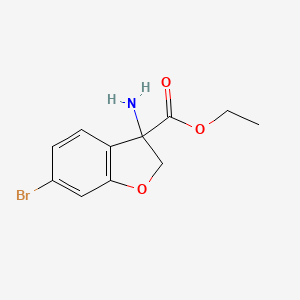
Ethyl 3-amino-6-bromo-2,3-dihydro-3-benzofurancarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-6-bromo-2,3-dihydro-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an amino group, a bromine atom, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-6-bromo-2,3-dihydro-1-benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Esterification: The ethyl ester group is typically introduced through esterification reactions involving ethanol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6-bromo-2,3-dihydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
Ethyl 3-amino-6-bromo-2,3-dihydro-1-benzofuran-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-amino-6-bromo-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity to biological targets . The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-2,3-dihydro-1-benzofuran-3-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-amino-6-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid: Lacks the ethyl ester group, which may influence its solubility and pharmacokinetic properties.
6-bromo-2,3-dihydro-1-benzofuran-3-carboxylate: Lacks the amino group, which may alter its chemical reactivity and biological interactions.
Uniqueness
Ethyl 3-amino-6-bromo-2,3-dihydro-1-benzofuran-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C11H12BrNO3 |
|---|---|
Molecular Weight |
286.12 g/mol |
IUPAC Name |
ethyl 3-amino-6-bromo-2H-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H12BrNO3/c1-2-15-10(14)11(13)6-16-9-5-7(12)3-4-8(9)11/h3-5H,2,6,13H2,1H3 |
InChI Key |
HLDISZONEKTILW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(COC2=C1C=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















